molecular formula C16H20N4O6S B2691133 methyl (4-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034518-57-3

methyl (4-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No. B2691133
CAS RN: 2034518-57-3
M. Wt: 396.42
InChI Key: PXGTZPYGRRRGDE-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides due to their reactivity with certain biological targets. The tetrahydro-2H-pyran-4-yl and 1,2,4-oxadiazol-5-yl groups could potentially contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the carbamate group, which is known to undergo hydrolysis under certain conditions. The heterocyclic rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has shown the potential of heterocyclic compounds, such as 1,3,4-oxadiazole and pyrazole derivatives, in various pharmacological activities. These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives demonstrated moderate inhibitory effects across assays, binding affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), indicating their potential in analgesic and anti-inflammatory applications (Faheem, 2018).

Synthesis and Antibacterial Evaluation

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise for antibacterial applications. These compounds, upon testing, demonstrated high antibacterial activities, highlighting their potential as novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activities of Pyrazole, Oxadiazole, and Isoxazole Derivatives

Further research into pyrazole, 1,3,4-oxadiazole, and isoxazole derivatives has uncovered their significant antimicrobial properties. The synthesis of novel compounds in this category and their subsequent testing against various microbial strains have demonstrated promising results, indicating their potential in treating bacterial and fungal infections (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Green Catalysis in Heterocyclic Synthesis

The application of green catalysts for the synthesis of heterocyclic compounds, such as pyrazole derivatives, represents a significant advancement in organic synthesis. This approach not only yields high-performance compounds but also aligns with the principles of green chemistry by using bi-functional, cost-effective, and reusable catalysts (Konkala & Dubey, 2017).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Depending on its specific properties and uses, it could potentially be harmful if ingested, inhaled, or if it comes into contact with skin .

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety profile .

properties

IUPAC Name

methyl N-[4-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O6S/c1-24-16(21)18-12-2-4-13(5-3-12)27(22,23)17-10-14-19-15(20-26-14)11-6-8-25-9-7-11/h2-5,11,17H,6-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGTZPYGRRRGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

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